1,3-Octanediol (CAS 23433-05-8) is a linear, non-vicinal aliphatic diol featuring an eight-carbon backbone with primary and secondary hydroxyl groups at the C1 and C3 positions. This specific molecular architecture yields a melting point of 68–69 °C and distinct amphiphilic properties that differentiate it from the more common vicinal (1,2-) or terminal (1,8-) octanediols. In industrial and advanced laboratory procurement, 1,3-octanediol is primarily sourced as a regioselective building block for six-membered cyclic acetals (1,3-dioxanes), a precursor for specialized divinyl ether monomers, and a non-biocidal structural modifier, rather than as a generic solvent or broad-spectrum preservative [1].
Procuring generic substitutes like 1,2-octanediol (caprylyl glycol) or shorter-chain 1,3-diols (e.g., 1,3-butanediol) in place of 1,3-octanediol leads to critical functional failures. While 1,2-octanediol is a potent surfactant with strong membrane-disrupting biocidal properties, 1,3-octanediol is virtually inactive as a biocide, making it unsuitable for preservative applications but ideal for biologically sensitive formulations. Furthermore, in synthetic workflows, 1,2-diols condense with aldehydes to form five-membered 1,3-dioxolanes, whereas 1,3-octanediol exclusively forms six-membered 1,3-dioxanes, yielding entirely different spatial geometries and olfactory profiles. Finally, its higher melting point (68–69 °C) compared to 1,2-octanediol (~35–37 °C) requires different thermal handling protocols during industrial scale-up[1].
1,3-Octanediol reacts with aldehydes (such as acetaldehyde) to exclusively form six-membered 1,3-dioxane derivatives (e.g., 2-methyl-4-pentyl-1,3-dioxane, FEMA 4376). In contrast, the baseline comparator 1,2-octanediol forms five-membered 1,3-dioxolanes under identical condensation conditions. This structural divergence results in completely different end-product properties; the 1,3-dioxane derivative is a high-impact aroma compound with a specific green/ethereal profile, which cannot be replicated by the dioxolane analog [1].
| Evidence Dimension | Acetal condensation product ring size |
| Target Compound Data | Forms 6-membered 1,3-dioxanes |
| Comparator Or Baseline | 1,2-Octanediol forms 5-membered 1,3-dioxolanes |
| Quantified Difference | 1-carbon ring expansion difference dictating entirely distinct spatial geometry and olfactory thresholds. |
| Conditions | Acid-catalyzed condensation with acetaldehyde. |
Procurement for specialty flavor, fragrance, or specific cyclic acetal synthesis must strictly specify the 1,3-isomer to ensure the correct heterocyclic ring size is formed.
While 1,2-octanediol is heavily procured as a cosmetic preservative and pediculicide due to its potent membrane-disrupting properties, 1,3-octanediol is structurally ineffective for these applications. Quantitative assays demonstrate that 1,2-octanediol exhibits a lethal concentration (LC50) of 40 mmol/L against specific biological targets (e.g., head lice), whereas 1,3-octanediol shows an LC50 > 400 mmol/L, rendering it virtually inactive. This indicates that the non-vicinal hydroxyl placement drastically reduces its surfactant-driven biocidal toxicity [1].
| Evidence Dimension | Biocidal / Surfactant Toxicity (LC50) |
| Target Compound Data | > 400 mmol/L (Inactive) |
| Comparator Or Baseline | 1,2-Octanediol: 40 mmol/L (Highly active) |
| Quantified Difference | >10-fold decrease in biocidal toxicity for the 1,3-isomer. |
| Conditions | Standardized in vitro pediculicidal toxicity assay. |
Buyers formulating antimicrobial systems must avoid 1,3-octanediol, whereas those seeking a non-biocidal, milder diol backbone for sensitive biological applications should prefer it.
The specific positioning of the hydroxyl groups in 1,3-octanediol facilitates strong intermolecular hydrogen bonding, resulting in an experimentally determined melting point of 68–69 °C. In contrast, the vicinal comparator 1,2-octanediol typically presents as a liquid or low-melting solid (melting point ~35–37 °C for pure enantiomers). This means 1,3-octanediol must be handled as a solid at ambient industrial temperatures, requiring heated lines or pre-melting steps prior to liquid-phase reactions [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | 68–69 °C |
| Comparator Or Baseline | 1,2-Octanediol: ~35–37 °C |
| Quantified Difference | ~32 °C higher melting point for the 1,3-isomer. |
| Conditions | Standard atmospheric pressure (1 atm). |
Procurement and process engineering teams must account for the solid-state handling and thermal processing requirements of 1,3-octanediol compared to its liquid or low-melting analogs.
Ideal for flavor and fragrance manufacturing where condensation with aldehydes is required to yield specific six-membered cyclic acetals (e.g., 2-methyl-4-pentyl-1,3-dioxane). This regioselective ring formation cannot be achieved using 1,2-diols, making 1,3-octanediol the mandatory precursor for these distinct ethereal profiles [1].
Appropriate for formulations or polymer backbones where the strong membrane-disrupting (biocidal) activity of 1,2-octanediol is undesirable. Its high LC50 (>400 mmol/L) ensures compatibility with sensitive biological systems or specific catalytic processes where cell toxicity must be minimized [2].
Selected for specialized materials science workflows where a medium-chain aliphatic diol is needed in a solid state at room temperature (m.p. 68–69 °C). This allows for easier gravimetric dispensing and different thermal phase behavior during polymerization compared to liquid 1,2-octanediol [3].